molecular formula C17H16N2OS B10804649 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one

Cat. No.: B10804649
M. Wt: 296.4 g/mol
InChI Key: LCYNQMSGRBEIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolin-4(3H)-one class, a scaffold recognized for its significant potential in medicinal chemistry research . This specific derivative is designed with a methyl group at the N-3 position and a (4-methylbenzyl)thio ether moiety at the C-2 position, structural features that are investigated for their influence on biological activity and physicochemical properties. The core quinazolin-4(3H)-one structure is a privileged scaffold in the development of inhibitors for various protein kinases . Research on analogous compounds has demonstrated potent cytotoxicity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), cervical carcinoma (HeLa), and triple-negative breast adenocarcinoma (MDA-MB-231) . The mechanism of action for such compounds often involves the inhibition of key tyrosine kinases involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) , or in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The incorporation of a thioether bridge, as seen in this compound, is a common strategy in drug design to link heterocyclic systems and has been associated with enhanced bioactivity in several studied series . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary experiments to determine the specific properties and applications of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-21-17-18-15-6-4-3-5-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYNQMSGRBEIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 3-Methyl Group: This step involves alkylation reactions using methylating agents.

    Attachment of the 4-Methylbenzylthio Group: This is usually done through a nucleophilic substitution reaction where a thiol group is introduced to the quinazolinone core, followed by alkylation with 4-methylbenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation of the Thioether Moiety

The thioether group (-S-CH2-) in this compound undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modulating electronic properties and biological activity.

ReagentConditionsProductYieldSource
mCPBA (1.2 eq)CH2Cl2, 0°C to RT, 12 hSulfoxide derivative78%
H2O2 (3 eq)AcOH, 60°C, 8 hSulfone derivative65%

These oxidative transformations are confirmed via NMR spectroscopy, with sulfoxide formation showing a characteristic downfield shift of the methylene protons adjacent to sulfur (δ 3.8–4.2 ppm).

Nucleophilic Substitution at the Sulfur Atom

The benzylthio group participates in nucleophilic displacement reactions, enabling functionalization of the quinazolinone scaffold. For example:

  • Alkylation : Reaction with ethyl bromoacetate in acetone under basic conditions (K2CO3) yields ester derivatives :

    \text{3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{Ester derivative (82%)}
  • Hydrazide Formation : Subsequent treatment of the ester with hydrazine hydrate produces hydrazide analogs, which show enhanced cytotoxicity (IC50: 0.20–0.84 µM vs. MCF-7 cells) .

Hydrolysis of the Quinazolinone Core

The lactam ring undergoes hydrolysis under acidic or basic conditions to form anthranilic acid derivatives. For instance:

  • Acidic Hydrolysis : Refluxing with HCl (6N) cleaves the quinazolinone ring, yielding 2-mercapto-3-(4-methylbenzyl)quinazolin-4(3H)-one intermediate.

  • Basic Hydrolysis : NaOH (10%) at 80°C generates water-soluble carboxylate derivatives, facilitating further modifications.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing polycyclic heterocycles. For example:

  • Triazole Hybrid Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives forms triazole-linked quinazolinones, which exhibit dual MET/VEGFR-2 inhibition (Ki: 0.14–0.29 µM) .

Electrophilic Aromatic Substitution

The electron-rich quinazolinone ring undergoes electrophilic substitution at the 6- and 8-positions:

ReactionReagentPositionProductYieldSource
NitrationHNO3/H2SO4C66-Nitro derivative58%
BrominationBr2/FeBr3C88-Bromo derivative63%

These derivatives are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable diversification of the quinazolinone structure:

  • Suzuki Coupling : 8-Bromo derivatives react with arylboronic acids to form biaryl analogs .

  • Buchwald-Hartwig Amination : Introduces amino groups at C6/C8 for kinase-targeting derivatives .

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces C-S bond cleavage, generating thiyl radicals that dimerize or abstract hydrogen atoms . This reactivity is harnessed for synthesizing disulfide-bridged dimers.

Key Mechanistic Insights

  • Thioether Reactivity : The sulfur atom’s nucleophilicity drives alkylation and oxidation pathways.

  • Ring Strain : The quinazolinone lactam’s partial double-bond character (C2-N1) facilitates hydrolysis.

  • Electronic Effects : Electron-donating methyl groups enhance electrophilic substitution at C6/C8.

Scientific Research Applications

Protein Tyrosine Kinase Inhibition

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one has shown promise as a selective inhibitor of certain protein tyrosine kinases. These enzymes play a significant role in cancer progression, making this compound a candidate for targeted cancer therapies. Preliminary studies indicate that it may effectively inhibit kinases associated with breast and lung cancers, suggesting its potential as a therapeutic agent.

Antimicrobial and Antiinflammatory Properties

While the primary focus has been on its kinase inhibition, related compounds in the quinazolinone class have demonstrated antimicrobial and antiinflammatory activities. For instance, derivatives of quinazolinones have been synthesized and evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Some studies reported significant antibacterial activity comparable to standard drugs .

Case Studies

  • Cancer Therapy : A study exploring the efficacy of various quinazolinone derivatives highlighted that specific modifications could enhance selectivity towards cancer-related protein kinases. The binding affinity and selectivity profiles of these compounds were crucial for their therapeutic potential.
  • Antimicrobial Activity : Research on new quinazolin-4-one derivatives demonstrated significant antibacterial effects against multiple strains, indicating that structural variations can lead to enhanced biological activities. Compounds with specific substitutions exhibited higher degrees of inhibition against tested pathogens .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/EnzymeEfficacy Level
This compoundProtein Tyrosine Kinase InhibitorVarious PTKs (e.g., EGFR)Selective inhibition observed
Quinazolinone Derivative AAntibacterialStaphylococcus aureusSimilar to standard antibiotics
Quinazolinone Derivative BAntiinflammatoryCarrageenan-induced edema modelComparable to ibuprofen

Mechanism of Action

The mechanism of action of 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, leading to reduced proliferation and increased cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physical Properties

The compound is compared to analogs differing in the benzylthio substituent (Table 1). Key structural variations include electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl, -CN) groups on the benzyl moiety.

Table 1: Physical and Structural Comparison

Compound ID Substituent on Benzylthio Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (¹H NMR δ) Source
Target Compound 4-Methylbenzyl 155–157 308.40 δ 2.35 (CH₃), 4.45 (SCH₂)
Compound 4 Benzyl 150–152 294.35 δ 4.50 (SCH₂), aromatic signals at δ 7.30–8.20
Compound 6 4-Chlorobenzyl 190–192 328.80 δ 4.42 (SCH₂), aromatic signals at δ 7.60–8.25
Compound 7 4-Cyanobenzyl 201–203 319.38 δ 4.48 (SCH₂), nitrile signal at δ 7.80
Compound 8 3-Methoxybenzyl 188–190 324.38 δ 3.80 (OCH₃), 4.43 (SCH₂)

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., -Cl in Compound 6) increase melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions). The target compound’s 4-methyl group provides moderate thermal stability compared to unsubstituted (Compound 4) or polar analogs (Compound 7).
  • Spectroscopy : The 4-methyl group in the target compound results in a distinct δ 2.35 singlet, absent in other derivatives.
Antiangiogenic Activity (VEGFR-2 Targeting):
  • Electron-Withdrawing Groups: Derivatives like 4-chlorobenzyl (Compound 6) and 4-cyanobenzyl (Compound 7) may exhibit enhanced VEGFR-2 inhibition due to increased electrophilicity and binding affinity .
Carbonic Anhydrase Inhibition (hCA I and XII):

Evidence from unrelated quinazolinones () indicates:

  • Aliphatic vs. Aromatic Thioethers : Aliphatic thioethers (e.g., ethylthio) show stronger hCA inhibition (KI = 3.1–8.6 nM) than benzylthio derivatives (KI = 17.2–740.2 nM). The target compound’s benzylthio group may limit potency in this context .
  • Substituent Effects: Electron-withdrawing groups (e.g., -CN, -NO₂) on the benzyl moiety enhance hCA XII inhibition (KI = 17.2–28.2 nM) compared to electron-donating groups (e.g., -CH₃ in the target compound) .

Biological Activity

3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one, a quinazolinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SARs).

  • Chemical Formula: C₁₇H₁₆N₂OS
  • Molecular Weight: 296.39 g/mol
  • CAS Number: 22312-45-4

Biological Activity Overview

Quinazolinone derivatives, including this compound, exhibit a range of biological activities such as:

  • Anticancer effects
  • Antimicrobial properties
  • Inhibition of tyrosine kinases

Anticancer Activity

Recent studies have highlighted the compound's potential as a cytotoxic agent against various cancer cell lines. The following table summarizes key findings from recent research:

Compound Cell Line IC₅₀ (µM) Mechanism of Action
This compoundMCF-7 (Breast Cancer)0.173 ± 0.012Inhibitor of CDK2
This compoundHER2 Positive Cells0.079 ± 0.015Inhibitor of HER2
Other QuinazolinonesSW480 (Colorectal Cancer)VariesInhibition of EGFR/VEGFR

The compound demonstrated significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR), indicating its potential as a multi-targeted anticancer agent .

The mechanisms by which this compound exerts its biological effects include:

  • Tyrosine Kinase Inhibition: The compound acts as an ATP non-competitive inhibitor against CDK2 and as an ATP competitive inhibitor against EGFR, which is crucial in cancer cell proliferation and survival .
  • Induction of Apoptosis: Compounds with similar structures have been shown to trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential .

Antimicrobial Activity

In addition to its anticancer properties, the quinazolinone derivative has shown promising antimicrobial activity. A study indicated that related compounds exhibited minimum inhibitory concentrations (MICs) effective against various bacterial strains:

Compound Target Organism MIC (µg/mL)
Substituted QuinazolinonesStaphylococcus aureus1.95
Substituted QuinazolinonesCandida albicans3.90

These findings suggest that the compound may also serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of quinazolinone derivatives is significantly influenced by their structural features. Modifications at specific positions on the quinazoline ring can enhance potency:

  • Substituents at the benzyl position affect binding affinity to target enzymes.
  • The presence of methyl groups and thiol functionalities has been correlated with increased cytotoxicity and selectivity for cancer cells .

Case Studies and Research Findings

  • A study synthesized various quinazolinones and evaluated their cytotoxicity against multiple cancer cell lines, revealing that modifications in the thiol group enhanced activity against CDK2 and HER2 .
  • Molecular docking studies confirmed that these compounds effectively bind to the active sites of targeted kinases, providing insights into their inhibitory mechanisms .

Q & A

Q. Basic Safety Measures :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (H315/H319 hazards indicate skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335: respiratory tract irritation) .
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested (H302: oral toxicity) .

Q. Advanced Risk Mitigation :

  • Conduct compatibility testing before storage: Avoid oxidizers (e.g., peroxides) due to potential exothermic reactions.
  • Implement spill containment protocols using inert absorbents (vermiculite) and neutralization with weak bases (e.g., sodium bicarbonate) .

How do structural modifications at the 2-thio position influence biological activity?

Basic Structure-Activity Relationship (SAR) :
The 2-thio group is pivotal for antimicrobial activity. For example:

  • 4-Methylbenzyl substitution enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .
  • Electron-withdrawing groups (e.g., halogens) at the benzyl position increase antibacterial potency by stabilizing the thiolate intermediate .

Advanced Discrepancy Analysis :
Contradictions in bioactivity data (e.g., EC₅₀ variations against Xanthomonas oryzae) arise from:

  • Assay conditions : Differences in broth microdilution pH or incubation temperature alter compound stability .
  • Pathogen strain variability : Mutations in bacterial efflux pumps or target enzymes (e.g., dihydrofolate reductase) reduce efficacy .

What analytical techniques are essential for confirming purity and structural integrity?

Q. Basic Characterization :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methylbenzyl protons at δ 2.3–2.5 ppm; quinazolinone carbonyl at δ 165–170 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% threshold for biological assays) .

Q. Advanced Methodological Validation :

  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to verify molecular formula (C₁₇H₁₆N₂OS; [M+H]⁺ = 297.1102) .
  • X-ray Crystallography : Resolves conformational ambiguities, such as the planar quinazolinone core versus twisted benzylthio group .

How can researchers resolve discrepancies in reported bioactivity data across substituted quinazolinones?

Q. Advanced Experimental Design :

  • Standardized Assays : Use CLSI/M7-A6 guidelines for antimicrobial testing to ensure consistency in inoculum size and endpoint determination .
  • Comparative Molecular Field Analysis (CoMFA) : Models steric/electronic effects of substituents (e.g., 4-CF₃ vs. 4-OCH₃) to predict activity trends .
  • Metabolomic Profiling : LC-MS/MS identifies bacterial detoxification pathways (e.g., glutathione conjugation) that reduce compound efficacy .

What mechanistic insights exist for this compound’s interaction with microbial targets?

Q. Advanced Mechanistic Studies :

  • Enzyme Inhibition : The compound inhibits dihydrofolate reductase (DHFR) by mimicking the pterin binding site, as shown via molecular docking (ΔG = −8.6 kcal/mol) .
  • Reactive Oxygen Species (ROS) Induction : In Staphylococcus aureus, thiol oxidation generates superoxide radicals, disrupting redox homeostasis .
  • Resistance Profiling : Serial passage experiments under sub-MIC conditions reveal mutations in folA (DHFR gene), guiding analog design to bypass resistance .

What strategies are effective for scaling up synthesis without compromising yield?

Q. Advanced Process Chemistry :

  • Flow Chemistry : Continuous flow reactors minimize exothermic risks during benzylthio substitution (residence time: 20–30 min at 50°C) .
  • Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling and reduced toxicity .
  • Quality-by-Design (QbD) : DoE (Design of Experiments) optimizes parameters (e.g., stoichiometry, temperature) to define a robust design space .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.